
(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate (dicyclohexylammonium) salt
Overview
Description
(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate (dicyclohexylammonium) salt is a chemical compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its unique structural features, which include a tert-butyl group and an azido group, making it a valuable intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate (dicyclohexylammonium) salt typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-tert-butyl hydrogen succinate.
Azidation: The hydrogen succinate is then subjected to azidation using sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the azido group.
Formation of Dicyclohexylammonium Salt: The final step involves the addition of dicyclohexylamine to the azido compound, resulting in the formation of the dicyclohexylammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate (dicyclohexylammonium) salt undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines, amides, and other nitrogen-containing compounds.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles, which are valuable intermediates in medicinal chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Dimethylformamide (DMF): or : Common solvents for azidation.
Lithium Aluminum Hydride (LiAlH4): Used for reduction of the azido group.
Copper(I) Catalysts: Used in cycloaddition reactions.
Major Products Formed
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions with alkynes.
Amides: Formed from nucleophilic substitution reactions.
Scientific Research Applications
(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate (dicyclohexylammonium) salt has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of novel drug candidates, particularly those targeting specific biological pathways.
Bioconjugation: Utilized in the modification of biomolecules for research in biochemistry and molecular biology.
Material Science: Applied in the synthesis of functional materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate (dicyclohexylammonium) salt involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with biological targets. Additionally, the reduction of the azido group to an amine allows for further functionalization and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl hydrogen succinate: Lacks the azido group, making it less reactive in certain chemical transformations.
2-Azidosuccinic acid: Similar azido functionality but lacks the tert-butyl group, affecting its steric and electronic properties.
Dicyclohexylamine: Commonly used as a base in organic synthesis but lacks the azido and succinate functionalities.
Uniqueness
(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate (dicyclohexylammonium) salt is unique due to the combination of the tert-butyl group and the azido group, which imparts distinct reactivity and stability. This combination allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound in scientific research.
Properties
IUPAC Name |
2-azido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C8H13N3O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-8(2,3)15-6(12)4-5(7(13)14)10-11-9/h11-13H,1-10H2;5H,4H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFILIPDSTSNNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonyl)piperazin-2-one hydrochloride](/img/structure/B1439902.png)
![3-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1439904.png)
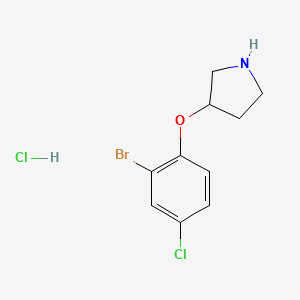
![1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1439909.png)
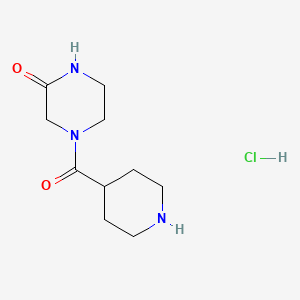
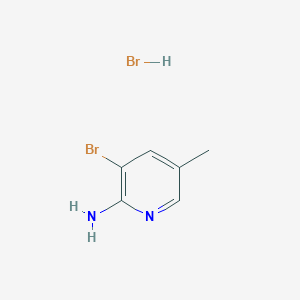
![N-[4-(4-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1439914.png)
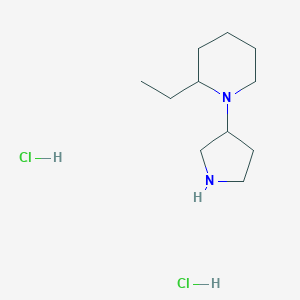
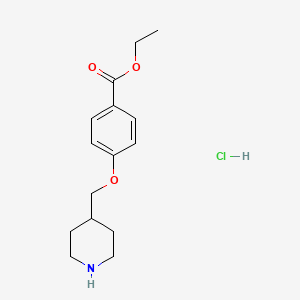
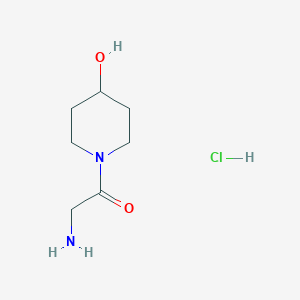
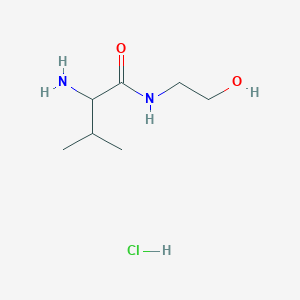
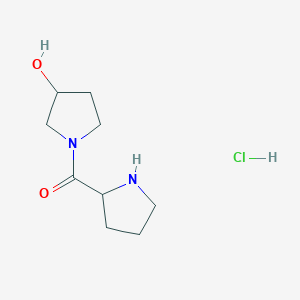
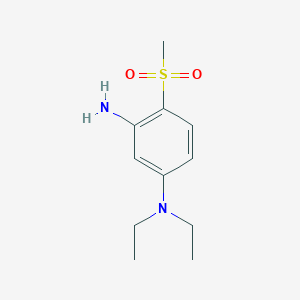
![3-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1439924.png)
